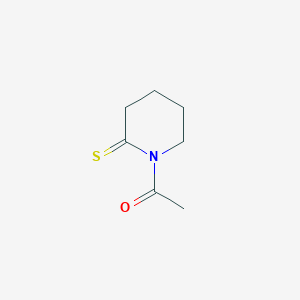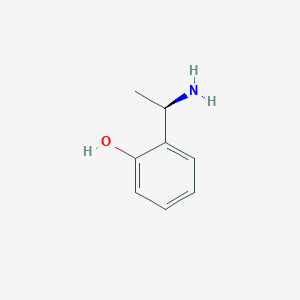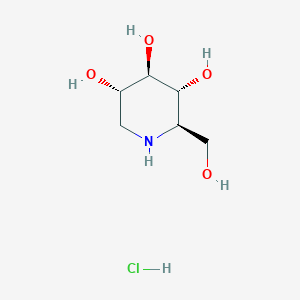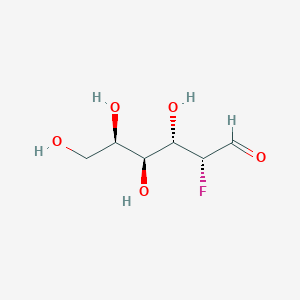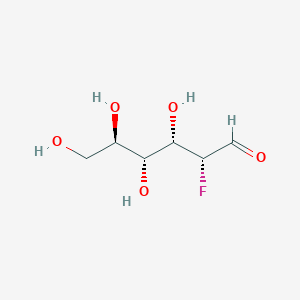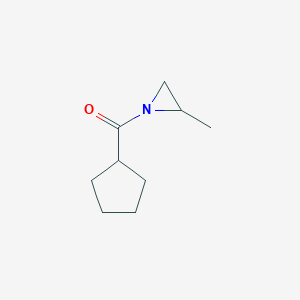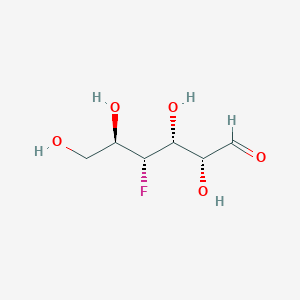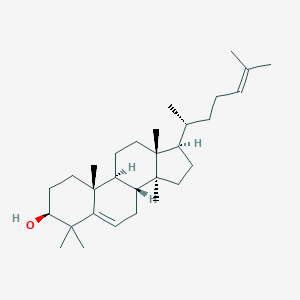
Dibromobimane
Übersicht
Beschreibung
Dibromobimane is a thiol reactive protein cross-linking reagent that generates a fluorescent product when both of the alkylating groups have reacted with proteins . It is used for the determination of thiols by the HPLC method . It is essentially nonfluorescent, but it alkylates thiol groups, displacing the bromine and adding the fluorescent tag .
Synthesis Analysis
Bromobimane is prepared from 3,4-dimethyl-2-pyrazolin-5-one (a condensation product of ethyl 2-methylacetoacetate with hydrazine) by chlorination followed by basic treatment . It can then be selectively brominated to the target bromobimane (with 1 equivalent of Br2; or dibromobimane, if 2 equivalents of Br2 are used) .Molecular Structure Analysis
The empirical formula of Dibromobimane is C10H10Br2N2O2 . Its molecular weight is 350.01 .Chemical Reactions Analysis
Dibromobimane reacts with H2S to form a highly-fluorescent bimane thioether (BTE), which is readily quantifiable by HPLC . The reaction of sulfide with dibromobimane to form BTE is significantly faster than the reaction of sulfide with monobromobimane to form sulfide dibimane .Physical And Chemical Properties Analysis
Dibromobimane is suitable for fluorescence . It has a melting point of 170-172 °C . It is soluble in DMF, acetonitrile, and chloroform . Its fluorescence excitation is at 391 nm in methanol .Wissenschaftliche Forschungsanwendungen
1. Sulfur Extraction from Biological Sulfhydryl Sources Dibromobimane (dBB) is used in mechanistic investigations to extrude sulfur from biological sulfhydryl sources other than hydrogen sulfide . It’s a highly sensitive method for hydrogen sulfide but is not compatible for use in studies where other thiols are present .
Quantification of Sulfide
Dibromobimane is used for the quantification of different biologically-relevant sulfide pools . The reaction of hydrogen sulfide with dBB results in the formation of highly-fluorescent bimane thioether (BTE), which is readily quantifiable by HPLC .
Cross-Linking Agent for Cysteine Mapping
Dibromobimane serves as a bifunctional thiol reagent and is used as a cross-linking agent for cysteine mapping . This helps in understanding the structure and conformation of proteins .
Protein Structure and Conformation Studies
Dibromobimane is used in studies on protein structure and conformation . It helps in understanding the spatial arrangement of proteins and their folding patterns .
Protein Cross-Linking Processes
Dibromobimane is a thiol reactive protein cross-linking reagent . It generates a fluorescent product when both of the alkylating groups have reacted with proteins .
Fluorescence Studies
Dibromobimane has an excitation/emission spectra of 390/450 nm . This property makes it useful in fluorescence studies, particularly in the detection and analysis of proteins .
Wirkmechanismus
Target of Action
Dibromobimane primarily targets thiol groups in biological systems . These thiol groups are often found in cysteine residues of proteins, making them a significant target for Dibromobimane .
Mode of Action
Dibromobimane operates through a process known as alkylation . In this process, Dibromobimane reacts with the thiol groups, displacing the bromine atoms and adding a fluorescent tag to the thiol . This reaction results in the formation of a highly fluorescent bimane thioether (BTE), which can be readily quantified .
Biochemical Pathways
The primary biochemical pathway affected by Dibromobimane involves the alkylation of thiol groups . This process can influence various biochemical pathways depending on the specific proteins that contain the targeted thiol groups. For instance, it can affect pathways involving proteins that contain cysteine and homocysteine .
Pharmacokinetics
Its ability to react quickly with thiol groups suggests that it may be rapidly distributed and metabolized in biological systems .
Result of Action
The primary result of Dibromobimane’s action is the formation of a fluorescent product . This occurs when Dibromobimane reacts with thiol groups, leading to the creation of a fluorescent bimane thioether (BTE) . This fluorescence allows for the easy detection and quantification of the compound’s action .
Action Environment
The action of Dibromobimane can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds in the environment can impact the effectiveness of Dibromobimane . Additionally, Dibromobimane is a light-sensitive compound and should be kept refrigerated and protected from light .
Safety and Hazards
Dibromobimane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively .
Eigenschaften
IUPAC Name |
1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIYFMVMZXJKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218736 | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromobimane | |
CAS RN |
68654-25-1 | |
| Record name | Dibromobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068654251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobimane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



